molecular formula C25H25N7O2 B11181085 9-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

9-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B11181085
M. Wt: 455.5 g/mol
InChI Key: OXDLLRSEAAIRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaene” is a complex organic compound with a unique structure that includes multiple aromatic rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene” typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds and pyridine derivatives. The synthesis may include steps such as:

    Formation of the core structure: This involves cyclization reactions to form the tetracyclic core.

    Functionalization: Introduction of the dimethoxyphenyl and pyridinylmethyl groups through substitution reactions.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger quantities of reagents and solvents.

    Process optimization: Adjusting reaction conditions such as temperature, pressure, and reaction time.

    Automation: Utilizing automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

“9-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may have potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of “9-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene” would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Affecting cellular processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “9-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene” include other tetracyclic compounds with aromatic rings and nitrogen atoms. Examples include:

Uniqueness

The uniqueness of “this compound” lies in its specific arrangement of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially useful for specific applications.

Properties

Molecular Formula

C25H25N7O2

Molecular Weight

455.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C25H25N7O2/c1-33-21-10-9-18(12-22(21)34-2)23-29-24-27-15-30(14-17-6-5-11-26-13-17)16-31(24)25-28-19-7-3-4-8-20(19)32(23)25/h3-13,23H,14-16H2,1-2H3,(H,27,29)

InChI Key

OXDLLRSEAAIRPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=NCN(CN3C4=NC5=CC=CC=C5N24)CC6=CN=CC=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.